molecular formula C14H13NO2 B1622862 Nitrone, alpha-(p-methoxyphenyl)-N-phenyl- CAS No. 3585-93-1

Nitrone, alpha-(p-methoxyphenyl)-N-phenyl-

Cat. No. B1622862
CAS RN: 3585-93-1
M. Wt: 227.26 g/mol
InChI Key: GIBHBSRKHBYUKU-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • “Nitrone, alpha-(p-methoxyphenyl)-N-phenyl-” is a chemical compound with the following structure:

  • It contains a nitrone functional group (N-O) and aromatic rings.

  • The compound is used in various applications, including contrast-enhanced materials and photoetching masks for semiconductor fabrication.





  • Synthesis Analysis



    • The synthesis of this compound involves various methods, such as Grignard reactions with chlorophosphines or bromophospholes.

    • Specific synthetic routes depend on the desired substituents and functional groups.





  • Molecular Structure Analysis



    • The compound has a three-membered ring (aziridine) with a nitrone group attached.

    • The nitrogen atom replaces the oxygen in an epoxide, resulting in a different reactivity profile.





  • Chemical Reactions Analysis



    • The compound can undergo nucleophilic ring-opening reactions, leading to versatile building blocks.

    • Nitro-Mannich reactions with nitrones can yield 1,2-nitroamine products.





  • Physical And Chemical Properties Analysis



    • The compound is soluble in organic solvents but insoluble in water.

    • It exhibits an absorption maximum against light with a wavelength of 300 to 450 nm.




  • Scientific Research Applications

    1. Deprotection of N-p-methoxyphenylamines

    • Application Summary: This research presents a new method of deprotection of N-p-methoxyphenylamines using anodic oxidation in an acidic medium .
    • Methods of Application: The method involves the use of anodic oxidation in an acidic medium. Unfortunately, the specific technical details or parameters are not available in the summary .
    • Results or Outcomes: The process yields a high amount of amine and is compatible with several oxidable functional groups .

    2. Nitro-Mannich Reaction

    • Application Summary: This research reports the B (C 6 F 5) 3 -catalysed nitro-Mannich reaction between nitrones and silyl nitronates .
    • Methods of Application: The method involves a B (C 6 F 5) 3 -catalysed nitro-Mannich reaction between nitrones and silyl nitronates .
    • Results or Outcomes: The reaction affords silyl-protected α-nitro hydroxylamines with yields up to 99% and diastereoselectivities up to 99:1. The obtained products can be converted into 1,2-diamines under simple reductive conditions .

    3. Pyrrole Synthesis

    • Application Summary: Pyrrole is a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Methods of Application: The method involves the synthesis of pyrrole and pyrrole containing analogs. Unfortunately, the specific technical details or parameters are not available in the summary .
    • Results or Outcomes: Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

    4. [3 + 2] Cycloaddition Reaction

    • Application Summary: This research reports the [3 + 2] cycloaddition reaction of N-(p-methylphenacyl)benzothiazolium ylide (NBY) and 1-nitro-2-(p-methoxyphenyl) ethane (NME) .
    • Methods of Application: The method involves a [3 + 2] cycloaddition reaction between NBY and NME .
    • Results or Outcomes: The reaction proceeds via a stepwise mechanism and produces two diastereomeric adducts in a 4:1 ratio .

    5. Synthesis of Biologically Active Compounds

    • Application Summary: Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more. They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
    • Methods of Application: The method involves the synthesis of pyrrole and pyrrole containing analogs. Unfortunately, the specific technical details or parameters are not available in the summary .
    • Results or Outcomes: Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

    6. Anodic Oxidation

    • Application Summary: This research presents a new method of deprotection of N-p-methoxyphenylamines using anodic oxidation in an acidic medium .
    • Methods of Application: The method involves the use of anodic oxidation in an acidic medium. Unfortunately, the specific technical details or parameters are not available in the summary .
    • Results or Outcomes: The process yields a high amount of amine and is compatible with several oxidable functional groups .

    Safety And Hazards



    • The compound should be handled with care due to its potential toxicity.

    • Consult safety data sheets for specific precautions.




  • Future Directions



    • Further research could explore its applications in drug synthesis or materials science.

    • Investigate alternative synthetic routes and optimize reaction conditions.




    I hope this analysis provides a comprehensive overview of “Nitrone, alpha-(p-methoxyphenyl)-N-phenyl-”. If you need more details or have specific questions, feel free to ask!


    properties

    IUPAC Name

    1-(4-methoxyphenyl)-N-phenylmethanimine oxide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H13NO2/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-11H,1H3/b15-11-
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GIBHBSRKHBYUKU-PTNGSMBKSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    COC1=CC=C(C=C1)/C=[N+](/C2=CC=CC=C2)\[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H13NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    227.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Nitrone, alpha-(p-methoxyphenyl)-N-phenyl-

    CAS RN

    3585-93-1
    Record name Benzenamine, N-((4-methoxyphenyl)methylene)-, N-oxide
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003585931
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Benzenamine, N-oxide
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102883
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Benzenamine, N-oxide
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76700
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Nitrone, alpha-(p-methoxyphenyl)-N-phenyl-
    Reactant of Route 2
    Reactant of Route 2
    Nitrone, alpha-(p-methoxyphenyl)-N-phenyl-
    Reactant of Route 3
    Nitrone, alpha-(p-methoxyphenyl)-N-phenyl-
    Reactant of Route 4
    Reactant of Route 4
    Nitrone, alpha-(p-methoxyphenyl)-N-phenyl-
    Reactant of Route 5
    Nitrone, alpha-(p-methoxyphenyl)-N-phenyl-
    Reactant of Route 6
    Reactant of Route 6
    Nitrone, alpha-(p-methoxyphenyl)-N-phenyl-

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.